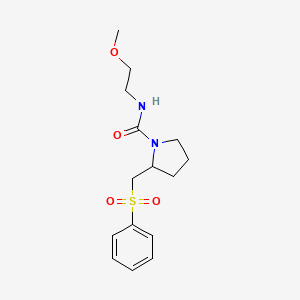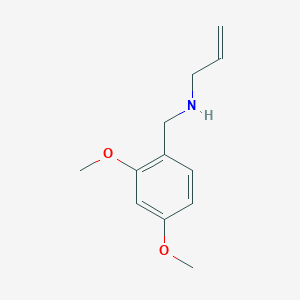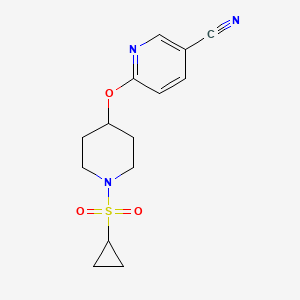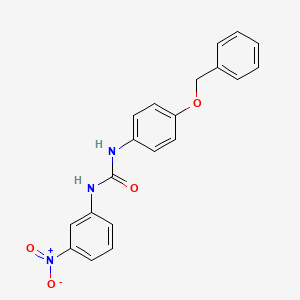
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a tetrazole-based compound that has been synthesized and studied extensively for its various applications.
Applications De Recherche Scientifique
Biosensors for Urea Detection
Recent advancements in biosensors have highlighted the utility of urea and its derivatives in detecting and quantifying urea concentrations, crucial for diagnosing various health conditions and applications in fisheries, dairy, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, where materials like nanoparticles and conducting polymers enhance the sensor's performance. The emphasis on urea biosensors aims at providing comprehensive insights for researchers across different fields, underscoring the material's relevance in biosensor technology (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Urease inhibitors, including derivatives of urea, have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. Despite the clinical use of certain urease inhibitors, the search for more effective and safer alternatives continues. The study of urease inhibitors, including urea derivatives, is crucial for developing new treatments for infections caused by Helicobacter pylori and Proteus species (Kosikowska & Berlicki, 2011).
Agricultural Enhancements with Urea Derivatives
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release fertilizer, offering benefits in fertility management and reducing environmental pollution. The mineralization of ureaform by a broad spectrum of organisms highlights its efficiency in providing a sustainable nitrogen source for crops, underscoring urea's significance in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).
Environmental Applications and Sustainability
Urea has been examined as a potential hydrogen carrier for fuel cells, offering a promising avenue for sustainable and long-term energy supply. Its attributes, such as non-toxicity, stability, and wide availability, make urea a viable candidate for developing safe, sustainable energy solutions. This perspective encourages further research into harnessing urea's natural resources for energy applications, highlighting its potential in contributing to environmental sustainability (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-24-14-9-7-12(8-10-14)18-16(23)17-11-15-19-20-21-22(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHLMJHTUQPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)


![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)




![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)